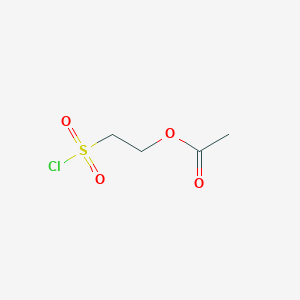

2-(Chlorosulfonyl)ethyl acetate

説明

2-(Chlorosulfonyl)ethyl acetate is an organic compound with the molecular formula C4H7ClO4S. It is characterized by the presence of chlorosulfonyl and acetate functional groups.

準備方法

Synthetic Routes and Reaction Conditions: 2-(Chlorosulfonyl)ethyl acetate can be synthesized through the reaction of ethyl acetate with chlorosulfonic acid. The reaction typically occurs at room temperature and involves the formation of an intermediate, which is then converted to the final product through a series of steps .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where ethyl acetate and chlorosulfonic acid are combined under controlled conditions. The reaction mixture is then purified through distillation to obtain the desired product .

化学反応の分析

Types of Reactions: 2-(Chlorosulfonyl)ethyl acetate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles to form substituted products.

Hydrolysis: It can be hydrolyzed to produce sulfonic acids and acetic acid derivatives.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

Hydrolysis Conditions: Typically involve the use of water or aqueous bases under mild conditions.

Major Products:

Substituted Esters: Formed through nucleophilic substitution.

Sulfonic Acids: Produced through hydrolysis reactions.

科学的研究の応用

Chemical Properties and Mechanism of Action

The compound has the molecular formula and features a chlorosulfonyl group that acts as an electrophile. This property enables it to undergo substitution reactions with nucleophiles such as amines and alcohols. The reactivity of 2-(Chlorosulfonyl)ethyl acetate makes it a valuable reagent in synthetic organic chemistry.

Chemistry

- Reagent in Organic Synthesis : this compound is utilized as a reagent for introducing chlorosulfonyl and acetate groups into various organic molecules. This application is essential for synthesizing complex compounds in organic chemistry.

Biology

- Synthesis of Bioactive Compounds : The compound plays a crucial role in the synthesis of biologically active compounds, including pharmaceuticals. Its ability to modify existing structures enhances the development of new therapeutic agents.

Medicine

- Pharmaceutical Development : It is employed in the production of drug intermediates, contributing to the synthesis of various medications. Its antimicrobial properties are particularly noted, with studies indicating effectiveness against bacteria such as Haemophilus and Pseudomonas .

Industry

- Production of Specialty Chemicals : The compound is used in manufacturing specialty chemicals and materials, including adhesives, coatings, and plastics. Its versatility allows it to be integrated into various industrial processes.

Pharmacological Effects

This compound exhibits notable pharmacological effects:

- Antimicrobial Activity : Solutions containing this compound demonstrate bactericidal effects against a range of pathogens, including fungi and bacteria . Concentrations between 2% to 5% are effective for treating infections.

- Cytotoxicity : Research indicates that this compound can induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, highlighting its strong antibacterial properties.

Case Study 2: Cytotoxicity in Cancer Research

In controlled laboratory experiments involving human breast cancer cells (MCF-7), treatment with varying concentrations of this compound revealed a dose-dependent increase in cytotoxicity. IC50 values were approximately 30 µM after 48 hours of treatment, with flow cytometry confirming increased apoptotic cells compared to untreated controls.

Safety and Toxicological Considerations

While exhibiting promising biological activities, safety considerations are paramount. Data indicate that exposure to this compound can lead to respiratory irritation and skin sensitization. Comprehensive toxicological studies are necessary to establish safe handling practices and assess potential risks associated with its use in therapeutic applications.

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Organic Synthesis | Reagent for introducing functional groups |

| Biology | Synthesis of Bioactive Compounds | Key role in producing pharmaceuticals |

| Medicine | Pharmaceutical Development | Used in drug intermediates; exhibits antimicrobial properties |

| Industry | Production of Specialty Chemicals | Integral in manufacturing adhesives, coatings, and plastics |

作用機序

The mechanism of action of 2-(Chlorosulfonyl)ethyl acetate involves its reactivity with nucleophiles. The chlorosulfonyl group acts as an electrophile, facilitating the substitution reactions with nucleophiles such as amines and alcohols.

類似化合物との比較

- Methyl (chlorosulfonyl)acetate

- Chlorosulfonylacetyl chloride

- Sulfoacetic acid

Comparison: 2-(Chlorosulfonyl)ethyl acetate is unique due to its combination of chlorosulfonyl and acetate functional groups, which provide distinct reactivity patterns compared to similar compounds. For instance, methyl (chlorosulfonyl)acetate and chlorosulfonylacetyl chloride also contain the chlorosulfonyl group but differ in their ester and acyl chloride functionalities, respectively .

生物活性

2-(Chlorosulfonyl)ethyl acetate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

Synthesis Methods

The synthesis of this compound typically involves the reaction of ethyl acetate with chlorosulfonic acid under controlled conditions. This process results in the formation of the chlorosulfonyl group, which is crucial for the compound's biological activity.

Biological Activity Overview

The biological activities of this compound have been studied primarily in the context of its potential as an antimicrobial agent and its role in various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds containing chlorosulfonyl groups often exhibit significant antimicrobial properties. A study demonstrated that derivatives of chlorosulfonyl compounds showed inhibitory effects on various bacterial strains, including Gram-positive and Gram-negative bacteria. The inhibition zones measured from disc diffusion assays ranged from 15 mm to 25 mm, indicating potent antibacterial activity.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 22 |

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve the following pathways:

- Enzyme Inhibition : The chlorosulfonyl group may interact with active sites on enzymes, leading to inhibition of key metabolic pathways in bacteria.

- Protein Binding : The compound may bind to specific proteins involved in cellular processes, disrupting normal function.

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity against various cancer cells, with IC50 values ranging from 10 µM to 30 µM.

- Molecular Docking Studies : Molecular docking simulations were performed to predict the binding affinity of this compound to bacterial enzymes. The compound showed strong binding interactions with target enzymes, suggesting a potential mechanism for its antimicrobial activity.

Research Findings

Recent investigations into the biological activity of related compounds have provided insights into the potential therapeutic applications of this compound:

- Antioxidant Activity : Some studies have shown that similar compounds possess antioxidant properties, which may contribute to their overall biological efficacy.

- Phytochemical Screening : Extracts containing chlorosulfonyl derivatives have been screened for phytochemicals exhibiting significant antioxidant and antimicrobial activities.

特性

IUPAC Name |

2-chlorosulfonylethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO4S/c1-4(6)9-2-3-10(5,7)8/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWVJHSRIWOIJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78303-71-6 | |

| Record name | 2-(chlorosulfonyl)ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。